molecular formula C18H36N6O7 B12293481 4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol

4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol

Cat. No.: B12293481
M. Wt: 448.5 g/mol
InChI Key: VKGIGFQBOYWLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carbamoylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core inositol structure, followed by the sequential addition of amino and carbamoylamino groups. Common reagents used in these reactions include various amines, carbamoyl chlorides, and protective groups to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups to form corresponding oxides.

    Reduction: Reduction reactions can convert carbamoylamino groups to simpler amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is facilitated by the compound’s multiple functional groups, which allow for specific binding and recognition by target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-D-lyxo-heptopyranosyl)-6-O-methyl-D-chiro-inositol: A stereoisomer with similar properties but different spatial arrangement.

    4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-ethyl-L-chiro-inositol: An analog with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H36N6O7

Molecular Weight

448.5 g/mol

IUPAC Name

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide

InChI

InChI=1S/C18H36N6O7/c1-7(19)9-5-4-8(20)17(30-9)31-15-11(21)13(26)16(29-3)12(14(15)27)24(2)10(25)6-23-18(22)28/h7-9,11-17,26-27H,4-6,19-21H2,1-3H3,(H3,22,23,28)

InChI Key

VKGIGFQBOYWLHV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CNC(=O)N)OC)O)N)N)N

Origin of Product

United States

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